![molecular formula C7H6N2S B1627434 ベンゾ[d]イソチアゾール-6-アミン CAS No. 97050-36-7](/img/structure/B1627434.png)

ベンゾ[d]イソチアゾール-6-アミン

説明

Benzo[d]isothiazol-6-amine is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzo[d]isothiazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d]isothiazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗炎症作用

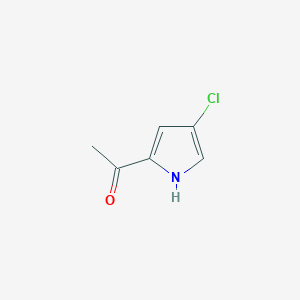

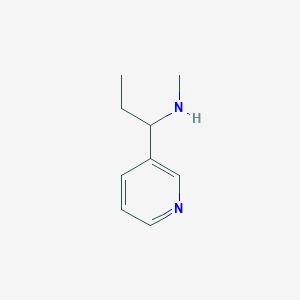

ベンゾ[d]イソチアゾール-6-アミンは、有望な抗炎症作用を示す新規誘導体の合成に使用されてきました . 例えば、ベンゾチアゾール環の6位にメトキシ基を有し、それぞれピペリジンおよびモルホリン部分が付加された化合物8bおよび9bは、COX-1阻害に対して最も高いIC 50(11.34 µMおよび11.21 µM)値を示しました . これらの化合物はまた、優れたCOX-2 SI値を示し、アルブミン変性の有意な阻害を示しました .

医薬品化学

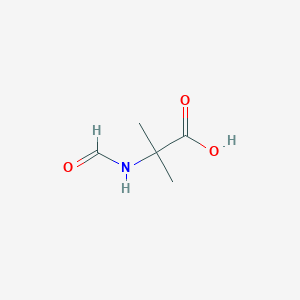

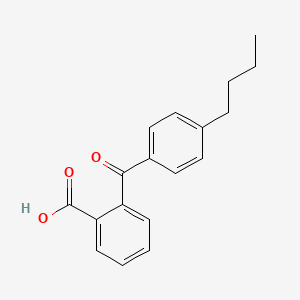

ベンゾ[d]イソチアゾール-6-アミンは、有意な薬理作用を有する様々な化合物の合成における重要な構成要素です . 例えば、ベンゾ[d]イソチアゾールC-グルコシド1は、ナトリウムグルコース共輸送体2(SGLT2)の活性を阻害し、2型糖尿病の治療に使用することができます . 別の化合物であるベンゾ[d]イソチアゾール系化合物2は、代謝型グルタミン酸受容体4(mGlu4)の高効力かつ選択的な正の異種調節因子(PAM)として報告されています .

触媒

新規合成方法論は、ベンゾ[d]イソチアゾールが占める化学空間の拡大と、触媒などの様々な分野におけるその応用の探求に貢献しています .

抗菌作用

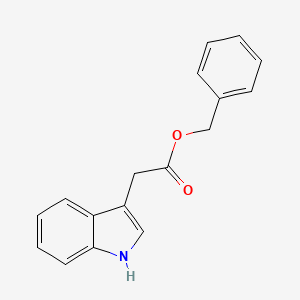

ベンゾ[d]イソチアゾール-6-アミンは、有望な抗菌作用を示す3-(アルキル/アリールアミノ)ベンゾ[d]イソチアゾール1,1-ジオキシド類似体の合成に使用されてきました .

抗精神病薬

ジプラシドン、ルラシドン、ペロスピロン、チオスピロンなどの抗精神病薬のシリーズは、その構造中にベンゾ[d]イソチアゾールフラグメントを有しています .

生物学的標的および経路の阻害剤

将来の方向性

作用機序

Target of Action

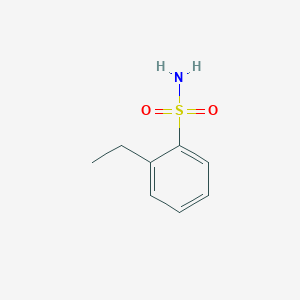

Benzo[d]isothiazol-6-amine primarily targets the 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) enzyme . This enzyme is the third catalytic enzyme of the methylerythritol phosphate (MEP) pathway , which is an essential metabolic pathway found in malaria parasites . The MEP pathway is absent in mammals, making IspD a highly attractive target for the discovery of novel and selective antimalarial therapies .

Mode of Action

The compound interacts with its target, IspD, through a mechanism involving initial non-covalent recognition of inhibitors at the IspD binding site . This is followed by disulfide bond formation through attack of an active site cysteine residue on the benzo[d]isothiazol-3(2H)-one core . This interaction results in the inhibition of the IspD enzyme, disrupting the MEP pathway .

Biochemical Pathways

The MEP pathway, which is affected by Benzo[d]isothiazol-6-amine, is responsible for the production of isoprenoid precursors . Isoprenoids represent a diverse class of natural products, which are essential for many cellular functions, including protein prenylation and electron transport . By inhibiting the IspD enzyme, Benzo[d]isothiazol-6-amine disrupts the MEP pathway, affecting the production of these crucial isoprenoid precursors .

Pharmacokinetics

vivax IspD , suggesting it has sufficient bioavailability to exert its effects.

Result of Action

The inhibition of the IspD enzyme by Benzo[d]isothiazol-6-amine prevents the growth of P. falciparum in culture, with EC50 values below 400 nM . This suggests that the compound has potent antimalarial activity.

生化学分析

Biochemical Properties

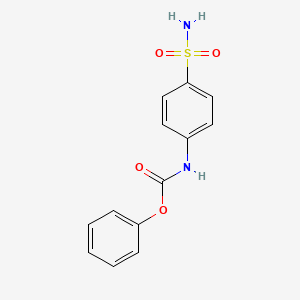

Benzo[d]isothiazol-6-amine has been identified as a potent and selective agonist of the human Transient Receptor Potential cation channel subfamily M member 5 (TRPM5) . This interaction suggests that Benzo[d]isothiazol-6-amine plays a significant role in biochemical reactions involving TRPM5, which is known to be involved in taste perception and insulin secretion .

Cellular Effects

The effects of Benzo[d]isothiazol-6-amine on cells are largely tied to its interaction with TRPM5. By acting as an agonist for this receptor, Benzo[d]isothiazol-6-amine can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Benzo[d]isothiazol-6-amine involves its binding to TRPM5, thereby activating this receptor .

特性

IUPAC Name |

1,2-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJKMYTWPTTZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593214 | |

| Record name | 1,2-Benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97050-36-7 | |

| Record name | 1,2-Benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

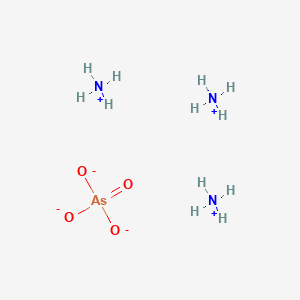

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-1'-(Methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid](/img/structure/B1627374.png)